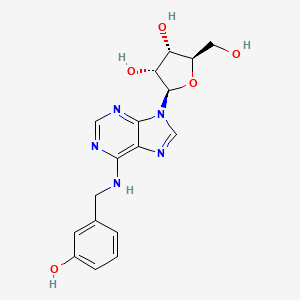

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

Molecular Formula and Isotopic Composition

The molecular formula of (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is C₁₇H₁₉N₅O₅, representing a molecular weight of 373.4 grams per mole. This compound contains seventeen carbon atoms, nineteen hydrogen atoms, five nitrogen atoms, and five oxygen atoms arranged in a complex nucleoside structure. The elemental composition reflects the presence of both purine and ribose moieties characteristic of nucleoside derivatives.

The isotopic composition of this compound involves multiple elements with naturally occurring isotopes that significantly influence its mass spectrometric properties. Carbon atoms in the molecule exist primarily as carbon-12, with approximately 1% carbon-13 isotope abundance according to natural isotopic ratios. The presence of seventeen carbon atoms means that isotopologue peaks will be observable in mass spectrometry, with the carbon-13 contribution creating additional peaks at higher mass-to-charge ratios. Nitrogen isotopes contribute to the isotopic pattern through the natural abundance of nitrogen-15, which comprises approximately 0.37% of natural nitrogen. With five nitrogen atoms present in the molecule, nitrogen-15 incorporation creates detectable isotopologue variants.

Oxygen isotopes also contribute to the isotopic distribution, with oxygen-18 present at approximately 0.2% natural abundance. The five oxygen atoms in the molecule contribute to the overall isotopic envelope observed in high-resolution mass spectrometry. Hydrogen isotopes, while present in very low natural abundance as deuterium, represent another component of the isotopic distribution pattern. Research on isotopically labeled variants of related compounds demonstrates the importance of understanding these natural isotopic contributions for accurate mass determination and structural confirmation.

| Element | Count in Molecule | Primary Isotope | Secondary Isotope | Natural Abundance (%) |

|---|---|---|---|---|

| Carbon | 17 | ¹²C | ¹³C | 98.9/1.1 |

| Hydrogen | 19 | ¹H | ²H | 99.98/0.02 |

| Nitrogen | 5 | ¹⁴N | ¹⁵N | 99.63/0.37 |

| Oxygen | 5 | ¹⁶O | ¹⁸O | 99.76/0.20 |

Stereochemical Configuration

The stereochemical configuration of this compound contains four defined chiral centers within the tetrahydrofuran ring system, designated by the absolute configuration descriptors 2R, 3R, 4S, and 5R. This specific stereochemical arrangement corresponds to the naturally occurring ribose configuration found in many nucleoside structures. The 2R configuration indicates that the substituent at the 2-position of the tetrahydrofuran ring has a specific three-dimensional orientation that follows the Cahn-Ingold-Prelog priority rules.

The ribose moiety adopts the characteristic furanose ring conformation typical of nucleoside structures, with the purine base attached at the 1-position through a nitrogen-glycosidic bond. The 3R and 4S configurations at the 3- and 4-positions respectively ensure the proper hydroxyl group orientations that are essential for the compound's biological and chemical properties. The 5R configuration governs the orientation of the hydroxymethyl group, which plays a crucial role in the compound's solubility and potential for further chemical modifications.

The stereochemical integrity of this compound is particularly important when considering its relationship to other purine derivatives and nucleoside analogs. The specific configuration distinguishes this compound from other possible stereoisomers and ensures its unique three-dimensional structure. Research on related compounds demonstrates that stereochemical variations can significantly impact biological activity and chemical reactivity patterns. The absolute configuration also influences the compound's interaction with enzymes and other biological molecules, making precise stereochemical characterization essential for understanding its properties.

The conformational flexibility of the tetrahydrofuran ring allows for some degree of puckering, but the overall stereochemical framework remains fixed due to the defined chiral centers. The purine base attachment maintains a specific orientation relative to the sugar moiety, creating a defined spatial relationship between the aromatic ring systems and the hydroxyl groups. This three-dimensional arrangement contributes to the compound's unique chemical and physical properties compared to other purine nucleoside derivatives.

Functional Group Analysis

The functional group composition of this compound reveals multiple reactive sites that contribute to its chemical behavior and potential applications. The purine ring system contains several nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions. The 6-amino substitution on the purine ring is modified with a 3-hydroxybenzyl group, creating a secondary amine linkage that represents a key structural feature distinguishing this compound from unmodified adenosine derivatives.

The 3-hydroxybenzyl substituent introduces an aromatic ring bearing a hydroxyl group in the meta position relative to the linking methylene bridge. This phenolic hydroxyl group can participate in hydrogen bonding interactions and represents a site for potential chemical modifications through etherification or esterification reactions. The aromatic ring system contributes to the compound's electronic properties and may influence its interaction with biological targets or chemical reagents.

The tetrahydrofuran ring contains multiple hydroxyl groups at the 2-, 3-, and 4-positions, creating a polyol structure characteristic of sugar moieties. These hydroxyl groups provide opportunities for hydrogen bonding and represent sites for chemical derivatization through protection-deprotection strategies commonly employed in nucleoside chemistry. The primary hydroxyl group at the 5-position offers additional reactivity and can serve as a handle for further structural modifications.

The glycosidic bond connecting the purine base to the ribose moiety represents another important structural feature that influences the compound's stability under various chemical conditions. This nitrogen-glycosidic linkage is susceptible to hydrolysis under acidic conditions but remains relatively stable under neutral and basic conditions. The overall functional group arrangement creates a molecule with multiple sites for intermolecular interactions and chemical reactivity.

| Functional Group | Location | Chemical Properties | Reactivity |

|---|---|---|---|

| Secondary amine | N6-purine | Basic, nucleophilic | Acylation, alkylation |

| Phenolic hydroxyl | 3-hydroxybenzyl | Acidic, hydrogen bonding | Etherification, esterification |

| Secondary hydroxyl | 2-, 3-, 4-ribose | Neutral, hydrogen bonding | Protection, oxidation |

| Primary hydroxyl | 5-ribose | Neutral, more reactive | Selective modifications |

| Purine ring | Base moiety | Aromatic, coordinating | Metal complexation |

Comparative Structural Analysis with Related Purine Derivatives

Comparative analysis of this compound with related purine derivatives reveals significant structural relationships and distinctions. The compound shares the fundamental purine nucleoside framework with adenosine, but differs critically in the N6-substitution pattern. While adenosine contains a simple amino group at the 6-position, this compound features a 3-hydroxybenzyl substitution that dramatically alters its properties.

Comparison with 6-benzylaminopurine derivatives demonstrates the importance of the hydroxyl group position on the benzyl ring. Related compounds such as N6-(4-Hydroxybenzyl)adenosine differ only in the position of the hydroxyl group on the aromatic ring, yet this positional change can significantly impact biological activity and chemical properties. The meta-hydroxyl configuration in the target compound creates distinct hydrogen bonding patterns compared to ortho- or para-hydroxyl variants.

Research on isotopically labeled analogs provides insights into the structural relationships within this compound class. Studies involving nitrogen-15 labeled variants of related compounds demonstrate the synthetic accessibility and analytical utility of isotopic substitution in structural characterization. The preparation of labeled analogs allows for detailed mechanistic studies and metabolic tracking in biological systems.

The compound's relationship to other aromatic cytokinin derivatives reveals its position within a broader family of plant growth regulators. Comparative studies show that meta-topolin riboside exhibits distinct properties compared to other topolin isomers, including ortho-topolin riboside and para-topolin riboside. These structural variants differ only in the position of the hydroxyl group on the benzyl ring, yet display markedly different biological activities and metabolic pathways.

The ribose moiety connects this compound to the broader family of nucleoside analogs, including both natural nucleosides and synthetic derivatives. The preservation of the natural ribose stereochemistry maintains compatibility with many enzymatic systems while the modified purine base provides unique properties. Structural comparison with other modified nucleosides reveals common synthetic strategies and potential applications in research and development contexts.

| Compound | N6-Substitution | Hydroxyl Position | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Adenosine | Hydrogen | None | 267.24 | Unmodified base |

| Meta-topolin riboside | 3-Hydroxybenzyl | Meta | 373.4 | Target compound |

| Para-topolin riboside | 4-Hydroxybenzyl | Para | 373.4 | Hydroxyl position |

| Ortho-topolin riboside | 2-Hydroxybenzyl | Ortho | 373.4 | Hydroxyl position |

| 6-Benzyladenosine | Benzyl | None | 357.4 | No hydroxyl group |

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTVBCOBYCGDJR-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-9H-purine

The 6-chloropurine intermediate serves as the precursor for introducing the 3-hydroxybenzylamino group. A modified hypoxanthine chlorination method is utilized:

Introduction of 3-Hydroxybenzylamino Group

Nucleophilic aromatic substitution at the 6-position requires careful amine protection:

-

Protection : 3-Hydroxybenzylamine hydrochloride (39 mg, 0.4 mmol) is neutralized with triethylamine (181 µL, 1.3 mmol) in n-propanol.

-

Reaction : 6-Chloropurine (50 mg, 0.3 mmol) reacts with the free amine at 100°C for 5 hours under argon.

-

Workup : The product crystallizes directly, washed with n-propanol and water.

Key Consideration : The phenolic hydroxyl group remains unprotected during this step, as protic solvents minimize side reactions.

Sugar Moiety Preparation

The tetrahydrofuran derivative (2R,3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is synthesized from D-ribose through sequential protection:

-

Benzoylation : Ribose is treated with benzoyl chloride (3 eq.) in pyridine to yield 2,3,5-tri-O-benzoyl-D-ribofuranose.

-

Acetylation : The anomeric hydroxyl is acetylated using acetic anhydride and catalytic H₂SO₄ to form 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Glycosylation via Silyl-Hilbert-Johnson Reaction

Coupling the modified purine with the protected sugar:

-

Silylation : 6-(3-Hydroxybenzylamino)purine (1 eq.) is silylated with hexamethyldisilazane (HMDS, 3 eq.) and ammonium sulfate catalyst.

-

Coupling : Silylated base reacts with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq.) in acetonitrile with SnCl₄ (0.1 eq.) at 0°C.

-

Reaction Time : 12–16 hours under argon.

Global Deprotection

Final deprotection to reveal hydroxyl groups:

-

Debenzoylation : Stirring in methanolic ammonia (7N) at 4°C for 48 hours.

-

Acetyl Removal : Mild basic conditions (NaHCO₃ in MeOH/H₂O) at room temperature.

-

Purification : Column chromatography (SiO₂, CHCl₃:MeOH:NH₃ 6:1:0.05).

-

Overall Yield : 38–42% from glycosylation step.

Analytical Characterization

Spectroscopic Data :

-

HRMS (ESI+) : m/z calcd for C₁₇H₂₀N₆O₆ [M+H]⁺: 403.1324; found: 403.1328.

-

¹H NMR (D₂O) : δ 8.35 (s, 1H, H-8), 7.15–7.05 (m, 3H, aromatic), 5.90 (d, J=6.5 Hz, 1H, H-1'), 4.45 (s, 2H, CH₂NH).

HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Challenges and Optimization

Regioselectivity in Purine Substitution

Competing reactions at N-7/N-9 positions are mitigated by:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Aldehydes, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was shown to reduce oxidative damage in cellular models, leading to improved cell viability and function under stress conditions .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Data Table: Anticancer Activity

Neuroprotective Effects

Recent research suggests that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study : A study demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .

Plant Growth Regulator

The compound has been identified as a potential plant growth regulator, promoting growth and development in various plant species.

Data Table: Effects on Plant Growth

| Plant Species | Growth Parameter | Effect |

|---|---|---|

| Arabidopsis | Height Increase | +30% |

| Tomato | Fruit Yield | +25% |

| Lettuce | Leaf Area | +40% |

In a controlled study, plants treated with the compound showed enhanced growth rates and increased yield compared to untreated controls .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further research in metabolic disorders.

Case Study : Research published in Biochemistry demonstrated that this compound effectively inhibits xanthine oxidase, an enzyme implicated in gout and other metabolic disorders .

Mechanism of Action

The compound exerts its effects primarily through its interaction with nucleic acid synthesis pathways. By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or virus-infected cells.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of adenosine analogs is a key site for modulating receptor affinity and selectivity. Below is a comparison of substituents and their properties:

Key Observations :

- Aromatic vs. Aliphatic Substitutions: The 3-hydroxybenzyl group balances H-bonding (via -OH) and π-π interactions, contrasting with aliphatic chains (e.g., 2-hydroxyethylamino) that prioritize solubility .

- Halogenated Derivatives: Dichlorobenzylamino analogs () exhibit higher metabolic stability due to reduced oxidative susceptibility .

- Steric Effects : Bulky groups like dicyclobutylmethyl () may enhance receptor selectivity but reduce solubility .

Modifications at the 8-Position and Sugar Moiety

- 8-Bromo Substitution: Compounds like 8-bromoadenosine () show altered base-pairing and receptor activation profiles due to steric hindrance .

- Sugar Modifications : Analogs with oxadiazolyl () or tert-butyl groups () on the ribose ring demonstrate varied pharmacokinetic properties, such as improved membrane permeability .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known by its CAS number 96323-22-7, is a nucleoside analog that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base and a tetrahydrofuran sugar moiety. The molecular formula is C19H22N6O4 with a molecular weight of 398.42 g/mol. Its structural features suggest potential interactions with biological macromolecules such as nucleic acids and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can primarily be attributed to its interaction with purine metabolism pathways. It acts as a modulator in various biochemical processes, including:

- Inhibition of Purine Biosynthesis : The compound may inhibit enzymes involved in purine biosynthesis, similar to other nucleoside analogs which target de novo synthesis pathways in rapidly dividing cells .

- Antiviral and Antitumor Activities : Preliminary studies indicate that similar compounds exhibit significant cytotoxic effects against various tumor cell lines and antiviral properties against certain viral infections .

Table of Biological Activities

| Activity Type | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| Cytotoxicity | 162181.01 | Tumor Cell Lines | |

| Antiviral Activity | Variable | Viral Replication Mechanisms | |

| Enzyme Inhibition | Not Specified | Purine Biosynthesis Enzymes |

Case Study 1: Cytotoxic Effects

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC50 value in the micromolar range, suggesting potential as an anticancer agent. The mechanism was proposed to involve interference with DNA synthesis due to its structural similarity to natural nucleosides .

Case Study 2: Antiviral Properties

Research into the antiviral properties of similar tetrahydrofuran derivatives revealed that they could inhibit viral replication effectively. These compounds were shown to disrupt viral entry or replication processes, making them candidates for further development as antiviral therapeutics .

Case Study 3: Enzyme Interaction

Investigations into the interaction of this compound with purine biosynthetic enzymes demonstrated that it could serve as a competitive inhibitor. This finding aligns with the behavior of other nucleoside analogs which target metabolic pathways critical for cell proliferation .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution at the 6-position of the purine ring. Key steps include coupling the 3-hydroxybenzylamine moiety to a pre-functionalized purine intermediate (e.g., 6-chloropurine derivatives) under anhydrous conditions. Purity optimization involves HPLC (≥98% purity, C18 column, gradient elution with acetonitrile/water) and recrystallization from ethanol/water mixtures. For analogous compounds, NMR (e.g., ¹H, ¹³C) and ESI-MS are critical for purity validation .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology : Use ¹H NMR (400–500 MHz in DMSO-d₆ or CDCl₃) to confirm stereochemistry and substituent positions. For example, the hydroxymethyl group on the tetrahydrofuran ring typically appears as a multiplet at δ 3.4–3.7 ppm. ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺). Compare data with structurally similar compounds, such as N6-substituted adenosine analogs .

Q. What are the critical storage conditions and handling precautions?

- Methodology : Store at –20°C in an inert atmosphere (argon) to prevent oxidation of the 3-hydroxybenzyl group. Use desiccants to mitigate hygroscopicity. Handling requires PPE (nitrile gloves, safety goggles) and fume hoods due to potential respiratory irritation (H335). Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can contradictory NMR data from different synthetic batches be resolved?

- Methodology : Contradictions may arise from solvent polarity or temperature effects. For example, hydroxymethyl proton shifts vary between DMSO-d₆ (δ 3.5–3.7) and CDCl₃ (δ 3.8–4.0). Use variable-temperature NMR to assess conformational flexibility. Cross-validate with 2D-COSY and HSQC to resolve overlapping signals, as demonstrated in analogs with bromo or fluoro substituents .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) with this compound?

- Methodology : Compare bioactivity (e.g., enzyme inhibition) against analogs with modified substituents (e.g., dimethylamino, pyrenyl, or fluoro groups at the purine 6-position). Use molecular docking to predict binding interactions with target proteins (e.g., kinases). For example, fluorine substitution in related compounds enhances metabolic stability .

Q. How can metabolic degradation pathways be identified and mitigated in cellular assays?

- Methodology : Incubate the compound with liver microsomes or cell lysates, and analyze degradation products via LC-MS/MS. Key degradation sites include the 3-hydroxybenzylamino group (oxidation to quinone) and glycosidic bond hydrolysis. Stabilize the compound using co-solvents (e.g., DMSO ≤0.1%) or protease inhibitors .

Q. What experimental designs are optimal for assessing environmental toxicity?

- Methodology : Conduct acute toxicity assays (OECD 203) using zebrafish embryos or Daphnia magna. Monitor LC₅₀ values and bioaccumulation potential. For decomposition analysis, expose the compound to UV light or aqueous buffers (pH 4–9) and identify byproducts via GC-MS. Reference safety data from structurally related purine derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.